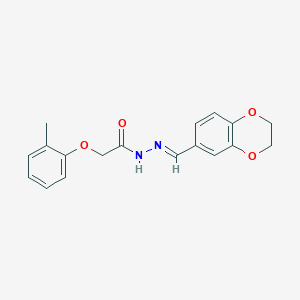
BIPHENYL-4,4'-DIYL BIS(2-IODOBENZOATE)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate is a complex organic compound with the molecular formula C26H16I2O4 and a molar mass of 646.21178 g/mol . This compound is characterized by the presence of iodine atoms and biphenyl groups, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-iodobenzoic acid with 4-hydroxybiphenyl in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an ester bond . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
科学的研究の応用
4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to form stable complexes with biological molecules.
作用機序
The mechanism of action of 4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate involves its interaction with specific molecular targets. The iodine atoms in the compound can form strong bonds with electron-rich sites in biological molecules, leading to the formation of stable complexes. These interactions can affect various biochemical pathways, including those involved in cell signaling and metabolism .
類似化合物との比較
4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate can be compared with other similar compounds, such as:
4-(2-(((1,1’-Biphenyl)-4-yloxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: This compound has a similar structure but includes a carbohydrazonoyl group, which can alter its chemical properties and reactivity.
2-Iodobenzoic Acid Derivatives: These compounds share the 2-iodobenzoic acid moiety but differ in their substituents, leading to variations in their chemical behavior and applications.
The uniqueness of 4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate lies in its specific combination of iodine atoms and biphenyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C26H16I2O4 |
|---|---|
分子量 |
646.2g/mol |
IUPAC名 |
[4-[4-(2-iodobenzoyl)oxyphenyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C26H16I2O4/c27-23-7-3-1-5-21(23)25(29)31-19-13-9-17(10-14-19)18-11-15-20(16-12-18)32-26(30)22-6-2-4-8-24(22)28/h1-16H |
InChIキー |
YVHGIHSIJFEDTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)I |
正規SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B400154.png)

![(1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400157.png)
![N,N-DIETHYL-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE](/img/structure/B400159.png)


![5-bromo-2-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400164.png)
![N-{3-[(6-bromo-2-hydroxy-3-methoxybenzylidene)amino]phenyl}benzamide](/img/structure/B400170.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B400171.png)
![(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400173.png)
![(1E)-1-[(2-METHOXYPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400176.png)
![1-(4-methoxyphenyl)-1-propanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400178.png)
